

Synthesis of Bis(2-ethylhexyl) Azelate via Esterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-ethylhexyl) azelate*

Cat. No.: *B044395*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of **bis(2-ethylhexyl) azelate**, a versatile diester with significant applications as a plasticizer and lubricant. The synthesis is achieved through the Fischer esterification of azelaic acid with 2-ethylhexanol. This note explores three catalytic methods: two conventional acid-catalyzed approaches using p-toluenesulfonic acid and sulfuric acid, and a greener, enzymatic approach employing Novozym® 435. Detailed methodologies for each synthesis, purification protocols, and comparative data on reaction conditions and yields are presented to guide researchers in selecting the most suitable method for their specific needs.

Introduction

Bis(2-ethylhexyl) azelate, also known as dioctyl azelate (DOZ), is a high-boiling, colorless, and odorless liquid. Its primary application lies in its function as a plasticizer, particularly for PVC and other polymers, imparting flexibility and durability. It is also utilized as a base for synthetic lubricants. The synthesis of **bis(2-ethylhexyl) azelate** is typically achieved by the direct esterification of azelaic acid with 2-ethylhexanol.^[1] This reaction is reversible and requires a catalyst to proceed at a reasonable rate. This document outlines and compares three distinct catalytic approaches to this synthesis.

Reaction Scheme

The overall reaction for the synthesis of **bis(2-ethylhexyl) azelate** is as follows:

Catalytic Methods and Experimental Protocols

This section details the experimental protocols for the synthesis of **bis(2-ethylhexyl) azelate** using p-toluenesulfonic acid, sulfuric acid, and the immobilized enzyme Novozym® 435.

Method 1: p-Toluenesulfonic Acid (p-TSA) Catalyzed Esterification

p-Toluenesulfonic acid is a widely used, effective, and relatively mild acid catalyst for esterification reactions.[2][3] It is a solid, which makes it easier to handle compared to liquid acids.

Experimental Protocol:

- **Reactant Charging:** In a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, combine azelaic acid (1 mole equivalent), 2-ethylhexanol (2.2 mole equivalents), and p-toluenesulfonic acid monohydrate (0.01-0.05 mole equivalents). Toluene can be added as an azeotropic solvent to facilitate the removal of water.
- **Reaction:** Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
- **Monitoring:** Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (2 mole equivalents) has been collected.
- **Work-up and Purification:**
 - Cool the reaction mixture to room temperature.
 - Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the p-TSA catalyst.

- Wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent and excess 2-ethylhexanol by vacuum distillation.

Method 2: Sulfuric Acid Catalyzed Esterification

Concentrated sulfuric acid is a strong and effective catalyst for esterification. However, its corrosive nature and potential to cause side reactions, such as dehydration of the alcohol, are notable disadvantages.

Experimental Protocol:

- **Reactant Charging:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azelaic acid (1 mole equivalent) and 2-ethylhexanol (2.5 mole equivalents).
- **Catalyst Addition:** Slowly and carefully add concentrated sulfuric acid (0.01-0.03 mole equivalents) to the stirred mixture.
- **Reaction:** Heat the reaction mixture to a temperature of 120-140°C with constant stirring. The progress of the reaction can be monitored by periodically determining the acid number of the reaction mixture.
- **Work-up and Purification:**
 - After cooling, neutralize the reaction mixture with a 10% aqueous sodium carbonate solution.
 - Separate the organic layer and wash it with water until neutral.
 - Remove unreacted 2-ethylhexanol and water under reduced pressure.
 - The crude product can be further purified by vacuum distillation.

Method 3: Enzymatic Esterification using Novozym® 435

Enzymatic catalysis offers a greener and more selective alternative to traditional acid catalysis, operating under milder reaction conditions. Novozym® 435, an immobilized lipase B from *Candida antarctica*, is a robust and efficient biocatalyst for esterification.[4][5]

Experimental Protocol:

- **Reactant and Enzyme Charging:** In a suitable reaction vessel, combine azelaic acid (1 mole equivalent), 2-ethylhexanol (2.2 mole equivalents), and Novozym® 435 (typically 5-10% by weight of the total reactants). The reaction is often performed in a solvent-free system.
- **Reaction:** Incubate the mixture at a controlled temperature, typically between 60-70°C, with continuous agitation. A vacuum can be applied to remove the water produced and shift the equilibrium towards the product.
- **Monitoring:** The reaction progress can be monitored by measuring the decrease in the acid value of the mixture over time.
- **Work-up and Purification:**
 - The immobilized enzyme can be easily recovered by filtration for potential reuse.
 - The product mixture is then subjected to vacuum distillation to remove excess 2-ethylhexanol and obtain the purified **bis(2-ethylhexyl) azelate**.

Data Presentation

The following tables summarize the typical reaction conditions and outcomes for the different catalytic methods.

Table 1: Comparison of Reaction Conditions for the Synthesis of **Bis(2-ethylhexyl) Azelate**

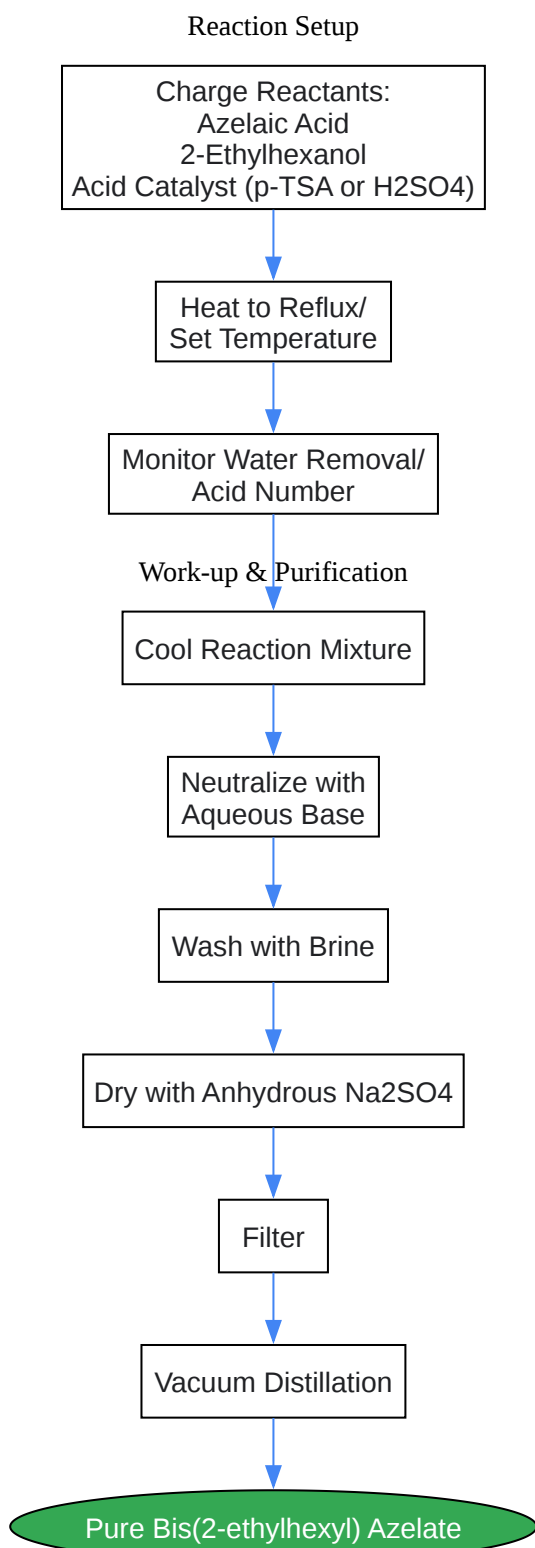
Parameter	p-Toluenesulfonic Acid	Sulfuric Acid	Novozym® 435
Catalyst Loading	1-5 mol%	1-3 mol%	5-10 wt%
Temperature	Reflux (with Toluene)	120-140 °C	60-70 °C
Reaction Time	4-8 hours	3-6 hours	24-48 hours
Solvent	Toluene (optional)	Solvent-free	Solvent-free
Pressure	Atmospheric	Atmospheric	Atmospheric or Vacuum

Table 2: Comparative Yields and Purity of **Bis(2-ethylhexyl) Azelate**

Catalyst	Typical Yield	Purity	Notes
p-Toluenesulfonic Acid	>95%	High, after purification	Efficient water removal is key.
Sulfuric Acid	90-95%	Good, may require more rigorous purification	Potential for side reactions.
Novozym® 435	>98% (Conversion)	Very high, minimal byproducts	Milder conditions, catalyst is reusable. ^[4]

Visualizations

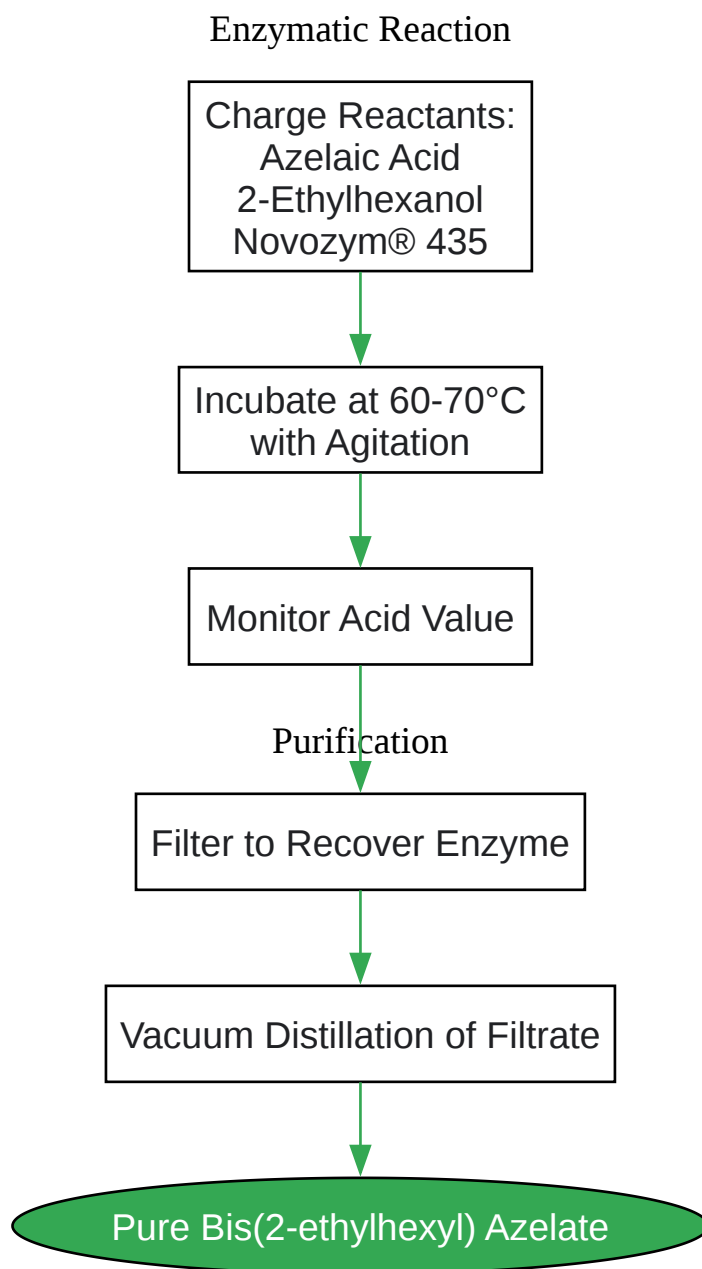
Experimental Workflow for Acid-Catalyzed Synthesis



[Click to download full resolution via product page](#)

Caption: Workflow for acid-catalyzed synthesis.

Experimental Workflow for Enzymatic Synthesis



[Click to download full resolution via product page](#)

Caption: Workflow for enzymatic synthesis.

Conclusion

The synthesis of **bis(2-ethylhexyl) azelate** can be effectively achieved through various catalytic methods. Traditional acid catalysis with p-toluenesulfonic acid or sulfuric acid offers high yields in relatively short reaction times. However, these methods require careful neutralization and purification steps. Enzymatic synthesis using Novozym® 435 presents a sustainable alternative with high conversion rates under mild conditions and a simpler work-up, making it an attractive option for green chemistry applications. The choice of method will depend on the specific requirements of the researcher, considering factors such as reaction time, yield, purity, and environmental impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(2-ethylhexyl) azelate | C₂₅H₄₈O₄ | CID 7642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Semantic Scholar [semanticscholar.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. scielo.br [scielo.br]
- 5. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of Bis(2-ethylhexyl) Azelate via Esterification: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044395#synthesis-of-bis-2-ethylhexyl-azelate-via-esterification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com